molecular formula C18H14ClN3O2S B3856690 N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide

N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide

Cat. No.: B3856690
M. Wt: 371.8 g/mol
InChI Key: UNSQUYYVGIDGEP-KEBDBYFISA-N
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Description

N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.

    Chlorination: The benzothiophene core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

    Formylation: The chlorinated benzothiophene is then formylated using formamide or other formylating agents to introduce the formamido group.

    Condensation: The formylated benzothiophene is then condensed with 4-aminobenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiophenes with various functional groups.

Scientific Research Applications

N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-benzothiophene-2-carboxamide: Similar structure but lacks the formamido and imino groups.

    4-Amino-3-chlorobenzothiophene: Contains an amino group instead of the formamido group.

    N-(4-Chlorophenyl)acetamide: Similar acetamide structure but lacks the benzothiophene core.

Uniqueness

N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide is unique due to the presence of both the benzothiophene core and the formamido-imino functional groups. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

N-[(E)-(4-acetamidophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c1-11(23)21-13-8-6-12(7-9-13)10-20-22-18(24)17-16(19)14-4-2-3-5-15(14)25-17/h2-10H,1H3,(H,21,23)(H,22,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSQUYYVGIDGEP-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide
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N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide
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N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide
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N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide
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N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide
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N-{4-[(E)-{[(3-Chloro-1-benzothiophen-2-YL)formamido]imino}methyl]phenyl}acetamide

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